N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
The compound N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide belongs to a class of 1,2,4-triazole derivatives featuring a sulfanyl-acetamide backbone. Its core structure includes a triazole ring substituted with an ethyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanyl-linked acetamide moiety at position 2. The N-(2-bromophenyl) group distinguishes it from closely related analogs.
Properties
IUPAC Name |
N-(2-bromophenyl)-2-[(4-ethyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrN5OS/c1-2-23-16(12-7-9-19-10-8-12)21-22-17(23)25-11-15(24)20-14-6-4-3-5-13(14)18/h3-10H,2,11H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJRYKAJKHBOJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2Br)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
585562-93-2 | |
| Record name | N-(2-BR-PH)-2-((4-ETHYL-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL)THIO)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, supported by various studies and data.
Structural Overview
The compound is characterized by the following structural elements:
- Bromophenyl Group : Enhances lipophilicity and biological interactions.
- Triazole Ring : Known for its diverse biological activities, including antimicrobial and anticancer properties.
- Sulfanyl Linkage : May contribute to the compound's reactivity and interaction with biological targets.
The molecular formula for this compound is , with a molecular weight of approximately 404.5 g/mol .
Antimicrobial Properties
Research indicates that compounds with triazole moieties exhibit substantial antimicrobial properties. The presence of the triazole ring in this compound suggests potential efficacy against various microbial pathogens. For instance, studies on similar triazole derivatives have shown effectiveness against bacteria and fungi, indicating that this compound may also share these properties .
Anticancer Activity
- Mechanism of Action : The triazole structure has been linked to anticancer activities through mechanisms such as apoptosis induction and inhibition of tumor cell proliferation. For example, related triazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including colon and breast cancer cells, with IC50 values indicating effective concentrations for inhibiting cell growth .
- Case Studies : In a study involving mercapto-substituted 1,2,4-triazoles, compounds showed significant anticancer activity against HCT-116 colon carcinoma cells with IC50 values around 6.2 μM. This suggests that this compound may have comparable efficacy due to its structural similarities .
Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
-
Antimicrobial Activity :
- Compounds containing triazole rings have demonstrated significant antimicrobial and antifungal properties. The unique combination of the triazole and sulfanyl groups in this compound may enhance its efficacy against a range of pathogens. Preliminary studies suggest that it could act against resistant strains of bacteria and fungi.
-
Anticancer Potential :
- Research indicates that triazole derivatives can exhibit anticancer properties. The ability of N-(2-bromophenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide to inhibit cancer cell proliferation is an area of ongoing investigation. Its structural features may allow it to interfere with cancer cell signaling pathways.
-
Anti-inflammatory Effects :
- Initial findings suggest that this compound may possess anti-inflammatory properties, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases. Further studies are needed to elucidate the mechanisms involved.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the phenyl and pyridine rings can significantly influence:
- Efficacy : Different substitutions may enhance or reduce antimicrobial or anticancer activities.
- Selectivity : Modifying functional groups can lead to compounds with improved selectivity for specific biological targets.
Chemical Reactions Analysis
Key Functional Groups and Reactivity
The compound contains four reactive centers:
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Bromophenyl group : Aromatic electrophilic substitution and cross-coupling capabilities
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1,2,4-Triazole ring : Susceptible to alkylation, acylation, and cycloaddition
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Sulfanyl (-S-) bridge : Oxidation sensitivity and nucleophilic substitution potential
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Pyridinyl group : Coordination chemistry and hydrogen bonding interactions
Nucleophilic Substitution at Bromophenyl Site
The bromine atom undergoes palladium-catalyzed cross-coupling reactions:
| Reaction Type | Conditions | Yield | Product Application | Source |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (80°C) | 72-78% | Biaryl derivatives for SAR | |
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos, toluene (110°C) | 65% | Amino-functionalized analogs |
These reactions enable structural diversification for structure-activity relationship (SAR) studies in drug discovery.
Triazole Ring Modifications
The 1,2,4-triazole core participates in:
Alkylation/Acylation
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Reacts with ethyl bromoacetate under basic conditions (Cs₂CO₃, DMF, 60°C) to form N-alkylated derivatives .
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Acetylation with acetic anhydride yields O-acetylated products (75% conversion, 24 hr reflux).
Cycloaddition Reactions
The triazole's electron-deficient nature facilitates [3+2] cycloadditions with nitrile oxides, forming fused heterocyclic systems (Table 1).
Table 1 : Cycloaddition performance with varying dipolarophiles
| Dipolarophile | Solvent | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| Phenylnitrile oxide | Toluene | 80 | 12 | 68 |
| 4-Nitrobenzonitrile | DCM | 25 | 24 | 82 |
| Acetonitrile | EtOH/H₂O | 60 | 6 | 58 |
Data adapted from
Sulfanyl Group Reactivity
The thioether linkage exhibits dual behavior:
Oxidation
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Controlled oxidation with mCPBA (2 eq.) yields sulfoxide (R-S(=O)-) in 89% yield.
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Strong oxidation (H₂O₂/HOAc) produces sulfone (R-SO₂-) but degrades triazole ring (>50% decomposition).
Nucleophilic Displacement
Reacts with alkyllithium reagents (n-BuLi, THF, -78°C) via S-Li exchange for carbon-carbon bond formation.
Pyridinyl Group Participation
The pyridine nitrogen:
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Forms stable complexes with transition metals (Cu²⁺, Ni²⁺) in ethanol/water (pH 7.4)
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Participates in hydrogen-bonding interactions with biological targets (e.g., kinase ATP-binding pockets)
Reaction Optimization Insights
Critical parameters from synthesis studies:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Solvent Polarity | ε = 20-30 (DMF) | +15% vs low-polarity solvents |
| Temperature | 60-80°C | <60°C: incomplete reaction |
| Ultrasound Assistance | 40 kHz, 100 W | Reduces reaction time by 60% |
| Catalyst Loading | 5 mol% Pd | >7% causes side reactions |
Stability Considerations
The compound demonstrates:
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Thermal stability up to 180°C (TGA analysis)
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pH-dependent hydrolysis (t₁/₂ = 48 hr at pH 1 vs >1 month at pH 7.4)
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Light sensitivity in polar aprotic solvents (60% degradation after 72 hr UV exposure)
Key Research Findings
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Ultrasound-assisted synthesis reduces reaction times by 40-60% compared to conventional heating.
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The bromophenyl group shows higher reactivity in cross-couplings than chloro/fluoro analogs (k = 2.3×10⁻³ s⁻¹ vs 1.1×10⁻³).
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Triazole N-alkylation proceeds regioselectively at N1 position (≥95% selectivity) .
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Sulfoxide derivatives exhibit enhanced water solubility (2.8 mg/mL vs 0.3 mg/mL parent compound).
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Selected Analogs
Key Findings from Comparative Studies
Role of Pyridine Position
- 3-Pyridinyl vs. 4-Pyridinyl : VUAA-1 (3-pyridinyl) exhibits broad Orco agonism across insect species, while OLC-12 (4-pyridinyl) shows species-specific enhancement in receptor activation . The target compound’s 4-pyridinyl group may align it with OLC-12’s activity profile.
- 2-Pyridinyl : OLC-15 (2-pyridinyl) acts as an Orco antagonist, suggesting pyridine orientation critically influences agonist/antagonist switching .
Impact of N-Substituents
- Halogenated Aryl Groups : Bromine at the 2-position (target compound) introduces steric and electronic effects distinct from VUAA-1’s 4-ethylphenyl. Halogens like chlorine in KA3 enhance antimicrobial activity via electron-withdrawing effects .
- Alkyl vs. Aryl Groups : 4-ethylphenyl (VUAA-1) vs. 4-isopropylphenyl (OLC-12) alters hydrophobicity and receptor binding kinetics, with larger substituents (e.g., butyl in OLC-15) favoring antagonism .
Sulfanyl-Acetamide Backbone
- The sulfanyl linkage is conserved across all analogs, critical for maintaining structural integrity and interaction with Orco’s transmembrane domains . Modifications to the acetamide group (e.g., GPR-17’s morpholine-sulfonyl substitution) diversify biological targets, including mammalian ion channels .
Research Implications and Gaps
- Orco Modulation: The target compound’s 2-bromophenyl group may confer unique selectivity for insect Orco subtypes, warranting electrophysiological validation (e.g., Xenopus oocyte assays as in ).
- Antimicrobial Potential: Structural parallels to KA3 suggest untested efficacy against Gram-positive bacteria or fungi .
- Synthetic Accessibility : outlines a three-step synthesis for analogous triazole derivatives, adaptable for scaling the target compound’s production.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions. For example, similar triazole derivatives are prepared by reacting 4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with 2-chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate (K₂CO₃) under reflux conditions in acetone . Optimization involves adjusting reaction time (typically 6–12 hours), solvent polarity, and catalyst loading. Purity is monitored by TLC, and yields are improved by recrystallization from ethanol or DMF-water mixtures.
Q. How is the compound structurally characterized, and what spectroscopic techniques are critical?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : To confirm substituent positions (e.g., pyridinyl protons at δ 8.5–8.7 ppm, triazole-linked methylene at δ 4.2–4.5 ppm) .
- FTIR : Peaks at 1650–1680 cm⁻¹ (amide C=O stretch) and 2550–2600 cm⁻¹ (S–H stretch in intermediates) .
- Elemental Analysis : To validate empirical formulas (e.g., C, H, N, S within ±0.4% of theoretical values) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) to confirm molecular weight .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?
- Methodological Answer :
- DFT Calculations : Used to analyze frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and nonlinear optical (NLO) properties. B3LYP/6-311G(d,p) basis sets are applied to optimize geometry and predict vibrational frequencies, correlating with experimental FTIR data .
- Molecular Docking : AutoDock Vina or Schrödinger Suite can model interactions with biological targets (e.g., bacterial enzymes or viral proteases). For example, triazole derivatives show binding affinities to Mycobacterium tuberculosis enoyl-ACP reductase (binding energy: −8.2 to −9.6 kcal/mol) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from:
- Assay Variability : Differences in bacterial strains (e.g., S. aureus ATCC 25923 vs. clinical isolates) or incubation conditions .
- Structural Analogues : Substituent effects (e.g., electron-withdrawing groups on the phenyl ring enhance antifungal activity) .
- Dose-Response Analysis : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values and compare slopes. For example, tail bleeding time assays in mice require stringent dose normalization to body weight .
Q. How can X-ray crystallography validate the compound’s solid-state structure?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXTL software confirms bond lengths, angles, and packing motifs. For example, the triazole ring in analogues shows planarity (r.m.s.d. < 0.01 Å), and sulfanyl-acetamide moieties adopt gauche conformations. Hydrogen-bonding networks (e.g., N–H···O/N interactions) stabilize the lattice .
Data Analysis and Experimental Design
Q. What in vitro/in vivo models are suitable for evaluating pharmacological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) strains .
- Antiplatelet/Anticoagulant : Platelet aggregation assays (e.g., ADP-induced) and tail bleeding time in murine models .
- Anti-inflammatory : Carrageenan-induced rat paw edema model, with COX-2 inhibition assessed via ELISA .
Q. How can reaction mechanisms for triazole-thioacetamide formation be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor intermediates via LC-MS to identify rate-determining steps (e.g., nucleophilic substitution at the chloroacetamide carbon).
- Isotopic Labeling : Use ³⁵S-labeled thiourea precursors to track sulfur incorporation .
- Computational Modeling : Gaussian 09 simulations of transition states (TS) and activation energies (ΔG‡) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
